molecular formula C9H7ClN2O2 B1493388 Ethyl 2-chloro-6-cyanonicotinate

Ethyl 2-chloro-6-cyanonicotinate

Cat. No.: B1493388
M. Wt: 210.62 g/mol
InChI Key: SBFJUTOYKJJKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-6-cyanonicotinate (CAS 130879-38-8) is a substituted pyridine derivative with the molecular formula C₉H₇ClN₂O₂ and a molar mass of 210.62 g/mol . The compound features a chloro group at the 2-position and a cyano group at the 6-position of the pyridine ring, with an ethyl ester moiety at the 3-position. Synonyms include EOS-61158 and 2-Chloro-6-cyano-nicotinic acid ethyl ester .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

ethyl 2-chloro-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-4-3-6(5-11)12-8(7)10/h3-4H,2H2,1H3

InChI Key

SBFJUTOYKJJKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and molecular differences between Ethyl 2-chloro-6-cyanonicotinate and its analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Functional Groups
This compound 130879-38-8 C₉H₇ClN₂O₂ 210.62 2-Cl, 6-CN, 3-COOEt Chloro, cyano, ester
Ethyl 6-chloro-5-cyano-2-methylnicotinate - C₁₀H₉ClN₂O₂ 224.64 6-Cl, 5-CN, 2-Me, 3-COOEt Chloro, cyano, methyl, ester
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ 215.64 2-Cl, 6-OMe, 3-COOEt Chloro, methoxy, ester
Ethyl 2-bromo-6-chloronicotinate 1214377-13-5 C₈H₇BrClNO₂ 264.50 2-Br, 6-Cl, 3-COOEt Bromo, chloro, ester
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 6-Ac, 5-Cl, 3-COOEt Acetyl, chloro, ester
Key Observations:

Positional Isomerism: Ethyl 6-chloro-5-cyano-2-methylnicotinate differs in substituent positions (Cl at 6, CN at 5) and includes a methyl group, increasing steric hindrance and molar mass compared to the parent compound.

Bromine substitution (Ethyl 2-bromo-6-chloronicotinate ) increases molecular weight and may alter reactivity in cross-coupling reactions.

Addition of Bulky Groups : Ethyl 6-acetyl-5-chloronicotinate introduces an acetyl group, which could impact metabolic stability in biological applications.

Physicochemical Properties

  • Solubility: The cyano group’s polarity may render this compound less lipophilic than its methoxy or acetyl counterparts, affecting its utility in hydrophobic matrices.
  • Thermal Stability: Bromine’s larger atomic radius in Ethyl 2-bromo-6-chloronicotinate could lower melting points compared to the chloro-cyano derivative.

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